Dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

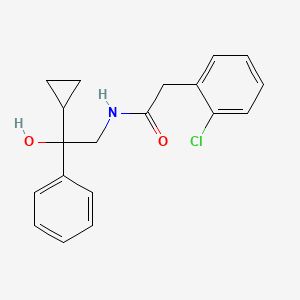

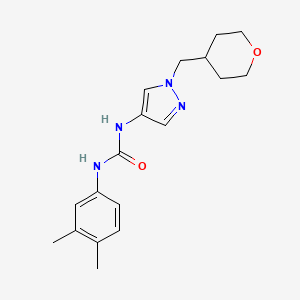

Dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, also known as 1,3-dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, is a chemical compound with the CAS Number: 1822986-87-7 . It has a molecular weight of 211.65 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is dimethyl 2-(1-aminoethyl)malonate hydrochloride . The Inchi Code for this compound is 1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 211.65 .Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

Hydrogenation of Dimethyl Malonate : Dimethyl malonate is hydrogenated to 1,3-propanediol, a key monomer in the production of polytrimethylene-terephthalate, using a Cu/SiO2 catalyst. This process offers an alternative route for producing 1,3-propanediol, showcasing the potential industrial applications of dimethyl malonate derivatives (Zheng, Zhu, Li, & Ji, 2017).

Asymmetric Hydroformylation of Unsaturated Esters : Dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation of dimethyl itaconate, indicating the use of dimethyl derivatives in asymmetric synthesis and organic chemistry (Kollár, Consiglio, & Pino, 1987).

Material Science and Engineering

Synthesis and Characterization of Poly(β-amino esters) : Poly(β-aminoesters) synthesized from N,N‘-dimethylethylenediamine have applications in biomedical engineering, such as in the development of noncytotoxic materials for use as synthetic transfection vectors (Lynn & Langer, 2000).

Phosphoramidate Application on Cotton Fabrics : A novel phosphoramidate synthesized from 2,2-dimethyl-1,3-propanediol has been used to enhance the fire retardancy of cotton fabrics, demonstrating an application in textile engineering (Zhao, Liu, Zhang, Liu, Li, & Liu, 2017).

Biochemistry and Molecular Biology

Purification and Characterization of Haloalcohol Dehalogenase : An enzyme from Arthrobacter sp. capable of dehalogenating vicinal haloalcohols to epoxides was purified and characterized. This enzyme shows activity for compounds like 1,3-dichloro-2-propanol, demonstrating its relevance in biodegradation and bioremediation research (van den Wijngaard, Reuvekamp, & Janssen, 1991).

Genotoxicity and Metabolism Studies : Studies on the genotoxicity and metabolism of epichlorohydrin in mice, where its diol derivative (3-chloro-1,2-propanediol) exhibited mutagenic effects, provide insights into the biological interactions and potential hazards of related compounds (Rossi, Migliore, Lascialfari, Sbrana, Loprieno, Tortoreto, Bidoli, & Pantarotto, 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEDHTIITGXWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)

![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)